molecular formula C20H20F3N3O B6076784 N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B6076784
M. Wt: 375.4 g/mol
InChI Key: DKBGTHOAIFXMNB-UHFFFAOYSA-N
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Description

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O/c1-13-6-7-16(8-14(13)2)19-17(12-25-26-19)11-24-10-15-4-3-5-18(9-15)27-20(21,22)23/h3-9,12,24H,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGTHOAIFXMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=CC(=CC=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The final step involves the attachment of the trifluoromethoxyphenyl group to the methanamine backbone. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethoxyphenyl-containing molecules. Examples include:

Uniqueness

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(trifluoromethoxy)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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